molecular formula C5H2Cl2N4O4 B1497596 2,6-Dichloro-3,5-dinitropyridin-4-amine CAS No. 650140-90-2

2,6-Dichloro-3,5-dinitropyridin-4-amine

Cat. No.: B1497596
CAS No.: 650140-90-2
M. Wt: 253 g/mol
InChI Key: URQUBZWTCDKZBI-UHFFFAOYSA-N
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Description

2,6-Dichloro-3,5-dinitropyridin-4-amine is a chemical compound with the molecular formula C5H2Cl2N4O4. It is a derivative of pyridine, a basic nitrogen-containing heterocyclic aromatic organic compound. This compound is known for its energetic properties and is often used in the synthesis of other energetic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-3,5-dinitropyridin-4-amine typically involves multiple steps starting from simpler pyridine derivatives. One common method includes the nitration of 2,6-dichloropyridine to introduce nitro groups at the 3 and 5 positions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactions, which require careful control of reaction conditions to ensure safety and yield optimization. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-3,5-dinitropyridin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be carried out using reducing agents like iron (Fe) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions often use strong nucleophiles such as ammonia (NH3) or alkylamines.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can produce amines or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted pyridine derivatives.

Scientific Research Applications

2,6-Dichloro-3,5-dinitropyridin-4-amine has several applications in scientific research, including:

  • Chemistry: It is used as an intermediate in the synthesis of other energetic materials and heterocyclic compounds.

  • Biology: The compound can be used as a precursor for the synthesis of biologically active molecules.

  • Industry: It is utilized in the production of explosives and propellants due to its energetic nature.

Mechanism of Action

The mechanism by which 2,6-Dichloro-3,5-dinitropyridin-4-amine exerts its effects involves its energetic properties and reactivity. The compound can release energy through exothermic decomposition reactions, making it useful in applications requiring controlled energy release. The molecular targets and pathways involved in its mechanism of action are typically related to its ability to undergo redox reactions and interact with other chemical species.

Comparison with Similar Compounds

2,6-Dichloro-3,5-dinitropyridin-4-amine is similar to other pyridine derivatives, such as 2,6-dichloropyridine and 4-amino-2,6-dichloropyridine. it is unique due to the presence of both nitro and amino groups, which contribute to its energetic properties. Other similar compounds include:

  • 2,6-Dichloropyridine: Lacks nitro groups, resulting in different reactivity and applications.

  • 4-Amino-2,6-dichloropyridine: Similar structure but without nitro groups at the 3 and 5 positions.

Properties

IUPAC Name

2,6-dichloro-3,5-dinitropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N4O4/c6-4-2(10(12)13)1(8)3(11(14)15)5(7)9-4/h(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQUBZWTCDKZBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=NC(=C1[N+](=O)[O-])Cl)Cl)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652037
Record name 2,6-Dichloro-3,5-dinitropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

650140-90-2
Record name 2,6-Dichloro-3,5-dinitropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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